molecular formula C23H40O3 B15182964 Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)- CAS No. 82324-83-2

Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-

Cat. No.: B15182964
CAS No.: 82324-83-2
M. Wt: 364.6 g/mol
InChI Key: UHQUHBMNMDCXBQ-UHFFFAOYSA-N
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Description

Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-, is a complex organic compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chroman derivatives typically involves the formation of the chroman ring system followed by the introduction of substituents. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For hexahydro-2,4-bis(4-methoxycyclohexyl)-chroman, the synthesis would involve the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis processes, starting from readily available raw materials. The process may include steps like alkylation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of chroman derivatives often involves interactions with biological targets such as enzymes and receptors. The specific molecular targets and pathways depend on the structure of the compound and the context of its use. For example, some chroman derivatives are known to inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A simpler chroman derivative with a wide range of biological activities.

    Chromone: Another related compound with a different ring structure and distinct biological properties.

    Flavanone: A flavonoid with a similar core structure but different substituents.

Uniqueness

Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-, is unique due to its specific substituents, which may confer distinct biological and chemical properties compared to other chroman derivatives. Its unique structure makes it a valuable compound for further research and development in various fields.

This detailed article provides a comprehensive overview of chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

82324-83-2

Molecular Formula

C23H40O3

Molecular Weight

364.6 g/mol

IUPAC Name

2,4-bis(4-methoxycyclohexyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene

InChI

InChI=1S/C23H40O3/c1-24-18-11-7-16(8-12-18)21-15-23(17-9-13-19(25-2)14-10-17)26-22-6-4-3-5-20(21)22/h16-23H,3-15H2,1-2H3

InChI Key

UHQUHBMNMDCXBQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)C2CC(OC3C2CCCC3)C4CCC(CC4)OC

Origin of Product

United States

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